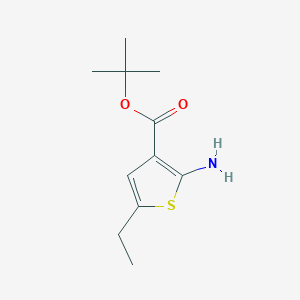![molecular formula C21H18N2O5 B13577437 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylic acid: is a compound with the following chemical structure:
Chemical Structure: C20H17NO5
This compound belongs to the class of amino acid derivatives. It is an alanine derivative . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Fluorenylmethoxycarbonyl (Fmoc) Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group.
Ethyl Oxalyl Chloride Reaction: The Fmoc-protected amino group reacts with ethyl oxalyl chloride to form the oxazole ring.
Deprotection and Acidification: Removal of the Fmoc group and acidification yield the final compound.
Industrial Production:: Industrial-scale production methods may involve solid-phase peptide synthesis or other specialized techniques.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions may occur at various positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles (e.g., amines, thiols) can be used.
Major Products:: The major products depend on the specific reaction conditions and the position of substitution or modification.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for peptide synthesis.
Biology: In studies related to amino acids and their derivatives.
Medicine: Investigating potential therapeutic effects.
Industry: As a precursor for specialized molecules.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: .
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: .
4- (bis (2- ((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)-4-oxobutanoic acid: .
Remember that these compounds may have distinct properties and applications
Eigenschaften
Molekularformel |
C21H18N2O5 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c1-12(19-18(20(24)25)11-28-23-19)22-21(26)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11-12,17H,10H2,1H3,(H,22,26)(H,24,25) |
InChI-Schlüssel |
XLFBTSXXLPBQOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NOC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



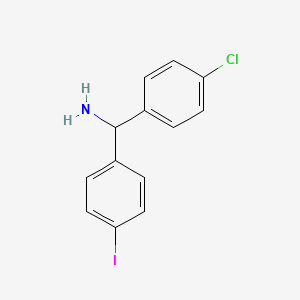
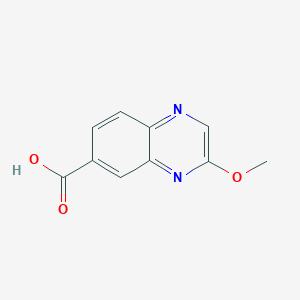

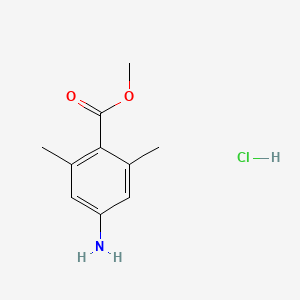
![7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13577388.png)
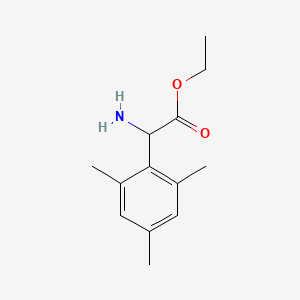
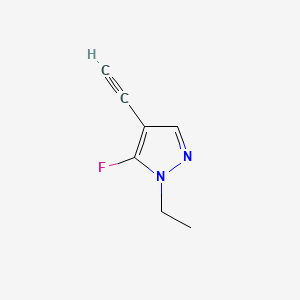
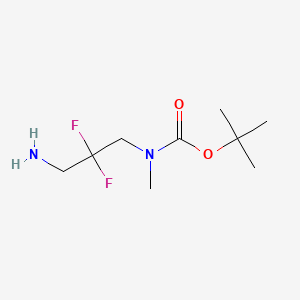
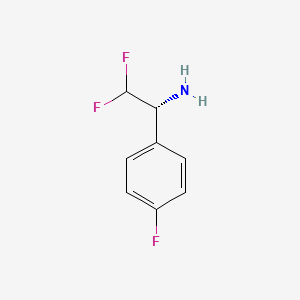
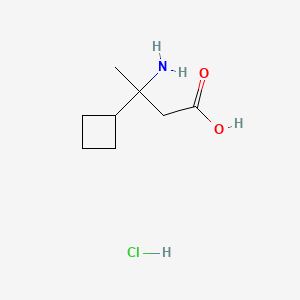
![Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13577411.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13577422.png)
